

Ganoderenic acid F and its role in inhibiting HIV-1 protease

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ganoderenic acid F	
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Ganoderenic Acid F: A Potent Inhibitor of HIV-1 Protease

An In-depth Technical Guide for Researchers and Drug Development Professionals

The global search for novel antiretroviral agents has led researchers to explore natural compounds with the potential to combat the human immunodeficiency virus (HIV). Among these, **Ganoderenic acid F**, a lanostane-type triterpenoid isolated from fungi of the Ganoderma species, has emerged as a promising inhibitor of HIV-1 protease. This enzyme is a critical target in anti-HIV therapy, as it plays a pivotal role in the maturation of infectious virions. This technical guide provides a comprehensive overview of the inhibitory properties of **Ganoderenic acid F** against HIV-1 protease, including its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation.

Quantitative Inhibitory Data

Ganoderenic acid F has demonstrated significant inhibitory activity against HIV-1 protease in various studies. The following table summarizes the key quantitative data, offering a comparative look at its potency.



Parameter	Value	Source Organism	Reference
IC50	20-40 μΜ	Ganoderma sinense	[1][2]
IC50	0.18 ± 0.32 mM	Ganoderma lucidum	[3]
Predicted Ki	4.68 nM	Not Applicable (Computational Study)	[4]
Predicted Binding Energy	-11.40 kcal/mol	Not Applicable (Computational Study)	[4]

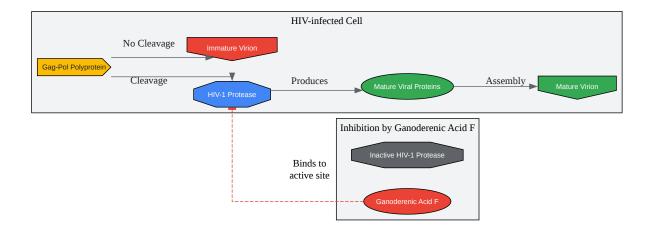
Note: The significant variance in reported IC50 values may be attributable to differences in experimental conditions, assay methodologies, and the purity of the tested compound. The computational data suggests a high binding affinity, which is supported by in vitro experimental findings.[4]

Mechanism of Action: Targeting the Heart of Viral Maturation

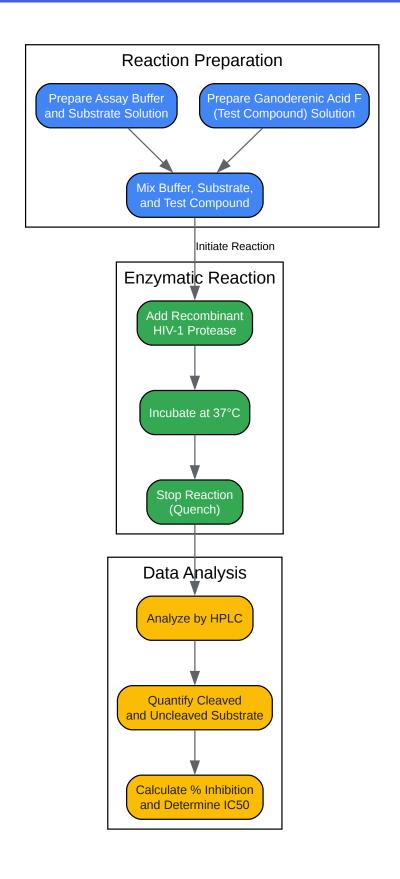
HIV-1 protease is an aspartic protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into functional viral proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[5][6][7] This cleavage is an essential step in the viral life cycle, enabling the assembly of mature, infectious HIV particles. Inhibition of this enzyme results in the production of immature, non-infectious virions.

Ganoderenic acid F is believed to exert its inhibitory effect by directly binding to the active site of the HIV-1 protease.[4] Molecular docking studies have shown that **Ganoderenic acid F** can fit into the catalytic site of the enzyme, which is characterized by a catalytic triad of aspartic acid residues (Asp25/Asp25').[4] This binding is thought to be competitive, preventing the natural substrate from accessing the active site and thus inhibiting the enzymatic cleavage of the polyproteins.









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- To cite this document: BenchChem. [Ganoderenic acid F and its role in inhibiting HIV-1 protease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15592413#ganoderenic-acid-f-and-its-role-in-inhibiting-hiv-1-protease]

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